molecular formula C11H14O2S B1350959 2-[(2-Methylpropyl)sulfanyl]benzoic acid CAS No. 52369-61-6

2-[(2-Methylpropyl)sulfanyl]benzoic acid

Cat. No.: B1350959
CAS No.: 52369-61-6
M. Wt: 210.29 g/mol
InChI Key: JYJZOPWGIOPLTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylpropyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

2-[(2-Methylpropyl)sulfanyl]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]benzoic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the sulfanyl group may interact with thiol-containing enzymes or proteins, modulating their activity. The benzoic acid moiety may also play a role in binding to specific receptors or enzymes .

Comparison with Similar Compounds

    2-Mercaptobenzoic acid: Similar structure but lacks the 2-methylpropyl group.

    2-[(2-Methylpropyl)sulfanyl]phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 2-[(2-Methylpropyl)sulfanyl]benzoic acid is unique due to the presence of both a sulfanyl group and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJZOPWGIOPLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398790
Record name Benzoic acid, 2-[(2-methylpropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52369-61-6
Record name Benzoic acid, 2-[(2-methylpropyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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